molecular formula C22H22ClNO3 B11405665 N-(3-chlorobenzyl)-2-(2,6-dimethylphenoxy)-N-(furan-2-ylmethyl)acetamide

N-(3-chlorobenzyl)-2-(2,6-dimethylphenoxy)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B11405665
M. Wt: 383.9 g/mol
InChI Key: PXSKEYWKFBSYDW-UHFFFAOYSA-N
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Description

N-[(3-CHLOROPHENYL)METHYL]-2-(2,6-DIMETHYLPHENOXY)-N-[(FURAN-2-YL)METHYL]ACETAMIDE is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a chlorophenyl group, a dimethylphenoxy group, and a furan-2-ylmethyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-CHLOROPHENYL)METHYL]-2-(2,6-DIMETHYLPHENOXY)-N-[(FURAN-2-YL)METHYL]ACETAMIDE typically involves a multi-step process:

    Formation of the Intermediate: The initial step involves the preparation of the intermediate compounds. For instance, the chlorophenylmethyl group can be introduced through a Friedel-Crafts alkylation reaction using 3-chlorobenzyl chloride and an appropriate aromatic compound.

    Coupling Reactions: The next step involves coupling the intermediate with 2,6-dimethylphenol to form the dimethylphenoxy derivative. This can be achieved through an etherification reaction using a suitable base such as sodium hydride.

    Amide Formation: The final step involves the formation of the amide bond. This can be done by reacting the dimethylphenoxy intermediate with furan-2-ylmethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of N-[(3-CHLOROPHENYL)METHYL]-2-(2,6-DIMETHYLPHENOXY)-N-[(FURAN-2-YL)METHYL]ACETAMIDE can be scaled up by optimizing the reaction conditions and using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(3-CHLOROPHENYL)METHYL]-2-(2,6-DIMETHYLPHENOXY)-N-[(FURAN-2-YL)METHYL]ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or ethers.

Scientific Research Applications

N-[(3-CHLOROPHENYL)METHYL]-2-(2,6-DIMETHYLPHENOXY)-N-[(FURAN-2-YL)METHYL]ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(3-CHLOROPHENYL)METHYL]-2-(2,6-DIMETHYLPHENOXY)-N-[(FURAN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(3-BROMOPHENYL)METHYL]-2-(2,6-DIMETHYLPHENOXY)-N-[(FURAN-2-YL)METHYL]ACETAMIDE
  • **N-[(3-FLUOROPHENYL)METHYL]-2-(2,6-DIMETHYLPHENOXY)-N-[(FURAN-2-YL)METHYL]ACETAMIDE
  • **N-[(3-METHOXYPHENYL)METHYL]-2-(2,6-DIMETHYLPHENOXY)-N-[(FURAN-2-YL)METHYL]ACETAMIDE

Uniqueness

N-[(3-CHLOROPHENYL)METHYL]-2-(2,6-DIMETHYLPHENOXY)-N-[(FURAN-2-YL)METHYL]ACETAMIDE is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. The combination of the chlorophenyl, dimethylphenoxy, and furan-2-ylmethyl groups in a single molecule provides a unique structural framework that can interact with various molecular targets, leading to diverse biological activities.

Properties

Molecular Formula

C22H22ClNO3

Molecular Weight

383.9 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]-2-(2,6-dimethylphenoxy)-N-(furan-2-ylmethyl)acetamide

InChI

InChI=1S/C22H22ClNO3/c1-16-6-3-7-17(2)22(16)27-15-21(25)24(14-20-10-5-11-26-20)13-18-8-4-9-19(23)12-18/h3-12H,13-15H2,1-2H3

InChI Key

PXSKEYWKFBSYDW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)N(CC2=CC(=CC=C2)Cl)CC3=CC=CO3

Origin of Product

United States

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